molecular formula C17H12F2N2O B2833875 (Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide CAS No. 1390825-62-3

(Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide

Cat. No.: B2833875
CAS No.: 1390825-62-3
M. Wt: 298.293
InChI Key: HWVGAEIWSISISV-UHFFFAOYSA-N
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Description

(Z)-N-Benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide is a fluorinated α,β-unsaturated amide characterized by a benzyl group, a cyano substituent at the α-position, and a 2,3-difluorophenyl moiety at the β-position. Its molecular formula is C₁₉H₁₅F₂N₂O, with a molecular weight of 358.46 g/mol (CAS: 2361639-28-1) . The compound’s stereochemistry (Z-configuration) is critical for its conformational stability and intermolecular interactions.

Properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O/c18-15-8-4-7-13(16(15)19)9-14(10-20)17(22)21-11-12-5-2-1-3-6-12/h1-9H,11H2,(H,21,22)/b14-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVGAEIWSISISV-ZROIWOOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=C(C(=CC=C2)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=C(C(=CC=C2)F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide is an organic compound that exhibits significant potential in various biological applications. This compound belongs to the class of enamides, characterized by a carbon-carbon double bond conjugated with an amide group. Its unique structure, featuring a cyano group and difluorophenyl moiety, positions it as a candidate for further investigation in medicinal chemistry.

The synthesis of this compound typically involves the following steps:

  • Formation of the Enamide Backbone : This can be achieved through a Knoevenagel condensation reaction between benzylamine and 2,3-difluorobenzaldehyde in the presence of a base such as piperidine.
  • Addition of the Cyano Group : The cyano group is introduced via nucleophilic substitution using sodium cyanide or potassium cyanide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano group can act as an electrophile, while the difluorophenyl group may participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research has shown that derivatives featuring cyano groups can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanisms often involve the activation of caspases and the modulation of signaling pathways related to cell survival and proliferation.

Antioxidant Properties

The compound has also been explored for its antioxidant capabilities. Studies have demonstrated that related compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. For example, a related compound exhibited an IC50 value of 7.12 µg/mL in DPPH radical scavenging assays, showcasing its potential as a powerful antioxidant agent .

Data Tables

Biological Activity IC50 Value Assay Type
Antioxidant Activity7.12 µg/mLDPPH Scavenging
Anticancer ActivityVariesCell Viability Assays

Case Studies

  • Anticancer Efficacy : A study on related compounds demonstrated that they could significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction through caspase activation.
  • Antioxidant Studies : In vitro tests showed that compounds similar to this compound had excellent radical scavenging activity, indicating potential therapeutic applications in oxidative stress-related conditions.

Comparison with Similar Compounds

Key Features :

  • Fluorine Substituents : The 2,3-difluorophenyl group enhances lipophilicity and metabolic stability, common in medicinal chemistry for improving pharmacokinetics .
  • Cyanogroup: Acts as a hydrogen bond acceptor, influencing electronic properties and reactivity .
  • Amide Backbone : Facilitates hydrogen bonding, affecting crystal packing and solubility .

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares (Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 2,3-difluorophenyl 358.46 Enhanced metabolic stability; potential enzyme inhibitor
(2Z)-N-Benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide 2-fluorophenyl 327.35 (calculated) Reduced lipophilicity; weaker electron-withdrawing effect
N-Benzyl-2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide 2,3-dichlorophenyl 391.25 (calculated) Higher steric hindrance; lower solubility
(Z)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enamide 2-nitrophenyl 321.33 Strong electron-withdrawing nitro group; higher reactivity

Electronic and Steric Considerations

  • Fluorine vs. Chlorine : The 2,3-difluorophenyl group in the target compound offers moderate electron-withdrawing effects and lower steric bulk compared to dichlorophenyl analogs. This improves solubility and binding affinity in biological systems .
  • Monofluoro vs. Difluoro: The monofluoro analog (2-fluorophenyl) exhibits reduced metabolic stability due to fewer fluorine atoms, highlighting the importance of difluorination for optimizing pharmacokinetics .
  • Nitro Group Substitution: The nitro group in (Z)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enamide increases reactivity but may reduce stability under physiological conditions compared to fluorinated derivatives .

Crystallography and Hydrogen Bonding

The 2,3-difluorophenyl group may engage in weak C–F···H–N interactions, whereas non-fluorinated analogs rely on classical N–H···O hydrogen bonds . This difference influences crystal packing and melting points .

Medicinal Chemistry Potential

  • Enzyme Inhibition : Fluorinated amides are explored as inhibitors for targets like succinate dehydrogenase (SDH), where fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets .
  • Metabolic Stability : The difluorophenyl group reduces oxidative metabolism, extending half-life compared to nitro- or chloro-substituted analogs .

Limitations and Challenges

  • Solubility : Despite fluorine’s benefits, the compound’s lipophilicity may limit aqueous solubility, necessitating formulation optimization .
  • Stereochemical Sensitivity : The Z-configuration must be rigorously controlled during synthesis to maintain activity, as E-isomers may exhibit reduced potency .

Q & A

Q. What are the optimal synthetic routes for achieving high (Z)-isomer selectivity in the preparation of (Z)-N-benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide?

The synthesis of this compound requires precise control of reaction conditions to favor the (Z)-isomer. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency in precursor reactions involving 2,3-difluorophenyl derivatives.
  • Temperature modulation : Lower temperatures (0–25°C) minimize thermal isomerization during enamide formation.
  • Catalytic additives : Use of mild bases (e.g., K₂CO₃) and sterically hindered amines to direct stereochemistry .
  • Chiral building blocks : Racemic mixtures may require resolution via chiral chromatography or asymmetric synthesis using enantioselective catalysts, as noted in chiral benzofuran-based intermediates .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and NOESY can confirm stereochemistry by analyzing coupling constants and spatial proximity of protons (e.g., Z-isomer exhibits distinct olefinic proton splitting patterns) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula, while tandem MS (MS/MS) identifies fragmentation pathways.
  • X-ray crystallography : Single-crystal analysis using SHELXL (for small molecules) or ORTEP-III (for visualization) resolves absolute configuration .

Q. How does the 2,3-difluorophenyl moiety influence the compound’s electronic and steric properties?

The 2,3-difluorophenyl group introduces:

  • Electron-withdrawing effects : Fluorine atoms increase electrophilicity of the adjacent carbonyl, enhancing reactivity in nucleophilic additions.
  • Steric hindrance : Ortho-substitution restricts rotation, stabilizing the (Z)-configuration. Computational studies (e.g., DFT) can quantify these effects using software like Gaussian .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Discrepancies may arise from:

  • Assay conditions : Solubility differences (e.g., DMSO vs. aqueous buffers) impact bioavailability. Use standardized protocols with controls for solvent effects.
  • Metabolic instability : LC-MS/MS can identify degradation products in cell-based assays .
  • Off-target interactions : Proteome-wide affinity profiling (e.g., thermal shift assays) identifies non-specific binding .

Q. What strategies are effective for crystallizing this compound, and how does its crystal packing inform intermolecular interactions?

  • Crystallization solvents : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.
  • Hydrogen-bonding analysis : Graph set analysis (e.g., Etter’s rules) reveals C=O⋯H–N and C≡N⋯H–C interactions, stabilizing the lattice .
  • Hirshfeld surface analysis : Quantifies contributions of F⋯H, C–H⋯π, and π–π interactions to packing efficiency .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Substituent variation : Replace the benzyl group with heteroaromatic rings (e.g., pyridine) to modulate lipophilicity (ClogP calculations).
  • Bioisosteric replacement : Substitute the cyano group with a nitro or trifluoromethyl group to balance potency and metabolic stability .
  • Pharmacophore modeling : Tools like Schrödinger’s Phase map critical interactions (e.g., hydrogen bonding with target receptors) .

Q. What methodologies are recommended for studying its potential neuropharmacological activity?

  • In vitro assays : Patch-clamp electrophysiology to assess ion channel modulation (e.g., GABAₐ or NMDA receptors).
  • In vivo models : Behavioral tests (e.g., forced swim test for antidepressant activity) in rodents, paired with microdialysis to monitor neurotransmitter levels .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to dopamine or serotonin transporters .

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